molecular formula C16H12Cl2N2O2 B1603264 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline CAS No. 60771-18-8

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Cat. No. B1603264
CAS RN: 60771-18-8
M. Wt: 335.2 g/mol
InChI Key: PTQCMUDKRFNQCR-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a chemical compound with the molecular weight of 300.74 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is 1S/C16H13ClN2O2/c1-20-14-7-12-13 (18-10-19-16 (12)17)8-15 (14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline is a solid substance at room temperature . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Process : 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline has been synthesized through a multistep process starting from methyl 4-hydroxy-3-methoxybenzoate. This process involves substitution, nitration, reduction, cyclization, and chlorination, yielding a total efficiency of 29.2% (Wang et al., 2015).
  • Structural Analysis : The synthesized compound's structure was confirmed using 1H NMR and MS spectrum, crucial for understanding its chemical properties and potential applications.

Chemical Derivatives and Modifications

  • Derivative Synthesis : Various derivatives of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline have been synthesized. These include compounds with substituted-phenoxy propoxy and chlorophenylamino groups, showcasing the compound's versatility in forming structurally diverse derivatives (Yan & Ouyang, 2013).
  • Biological Activity : Some derivatives have shown effectiveness as inhibitors in lung cancer cell lines, indicating potential applications in medical research and drug development (Cai et al., 2019).

Potential Antitumor Activity

  • Antitumor Properties : Specific quinazoline derivatives, including those related to 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, have demonstrated antitumor activity in vitro. This suggests its potential utility in developing new anticancer agents (Ouyang Gui-ping, 2012).

properties

IUPAC Name

2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQCMUDKRFNQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618772
Record name 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

CAS RN

60771-18-8
Record name 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Liu, X Chen, A Allali-Hassani, AM Quinn… - Journal of medicinal …, 2010 - ACS Publications
Protein lysine methyltransferase G9a, which catalyzes methylation of lysine 9 of histone H3 (H3K9) and lysine 373 (K373) of p53, is overexpressed in human cancers. Genetic …
Number of citations: 208 pubs.acs.org
P Doig, PA Boriack-Sjodin, J Dumas, J Hu, K Itoh… - Bioorganic & Medicinal …, 2014 - Elsevier
An aminoquinazoline series targeting the essential bacterial enzyme GlmU (uridyltransferase) were previously reported (Biochem. J. 2012, 446, 405). In this study, we further explored …
Number of citations: 18 www.sciencedirect.com
S Pal, B Paul, P Bandopadhyay, N Preethy… - European Journal of …, 2021 - Elsevier
Aberrant activation of the endosomal Toll-like receptor 7 (TLR7) has been implicated in myriad autoimmune diseases and is an established therapeutic target in such conditions. …
Number of citations: 9 www.sciencedirect.com
N Das, D Bhattacharya, P Bandopadhyay… - …, 2023 - Wiley Online Library
hERG is considered to be a primary anti‐target in the drug development process as the K+ channel encoded by hERG plays an important role in cardiac re‐polarization. It is desirable to …
RP Wiewiora - 2020 - search.proquest.com
Proteins are dynamic macromolecules whose functions are determined by the full ensemble of conformations they adopt. However, drug design efforts have generally focused on …
Number of citations: 0 search.proquest.com

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